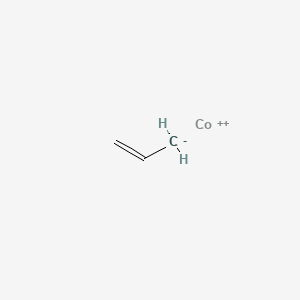![molecular formula C17H17N2O3P B14312072 Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate CAS No. 113619-25-3](/img/structure/B14312072.png)
Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) bonded to two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate typically involves the reaction of methyl acetoacetate with diphenylphosphoryl azide under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the diazenyl group can yield amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the diazenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other materials due to its azo group.
Mechanism of Action
The mechanism of action of Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate involves its interaction with molecular targets through the diazenyl group. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular processes.
Comparison with Similar Compounds
- Methyl 3-hydroxy pent-2-enoate
- Methyl 3-methyl-4-oxo-but-2-enoate
- Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]pent-2-enoate
Comparison: Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it exhibits different reactivity patterns in oxidation, reduction, and substitution reactions. Its applications in scientific research and industry also differ based on its unique structural features.
Properties
CAS No. |
113619-25-3 |
|---|---|
Molecular Formula |
C17H17N2O3P |
Molecular Weight |
328.30 g/mol |
IUPAC Name |
methyl 3-(diphenylphosphoryldiazenyl)but-2-enoate |
InChI |
InChI=1S/C17H17N2O3P/c1-14(13-17(20)22-2)18-19-23(21,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13H,1-2H3 |
InChI Key |
JDVYDRMLGLTEGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)N=NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


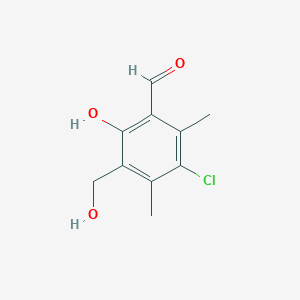
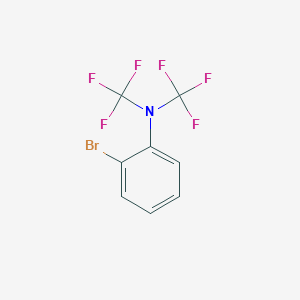
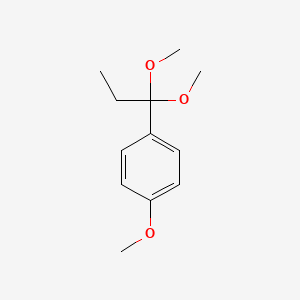
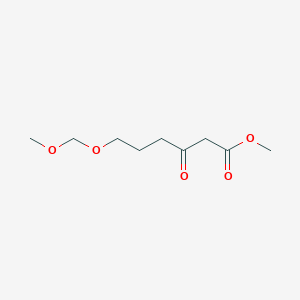
![2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol](/img/structure/B14312019.png)
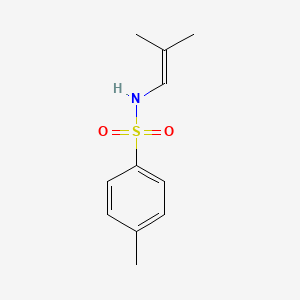

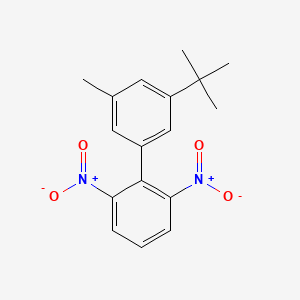

![4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B14312061.png)
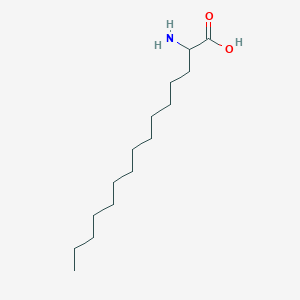
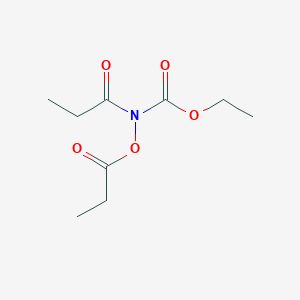
![5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14312070.png)
